2-(2-Amino-5-bromobenzoyl)-5-methylpyridine

Pharmaceutical intermediate characterization Mass spectrometry identity testing Benzodiazepine impurity profiling

2-(2-Amino-5-bromobenzoyl)-5-methylpyridine (CAS 1798043-23-8) is a heterocyclic benzophenone derivative with the IUPAC name (2-amino-5-bromophenyl)-(5-methylpyridin-2-yl)methanone and molecular formula C₁₃H₁₁BrN₂O (MW 291.14 g/mol). It belongs to the class of 2-aminobenzophenone-pyridine adducts that serve as penultimate intermediates in benzodiazepine synthesis.

Molecular Formula C13H11BrN2O
Molecular Weight 291.148
CAS No. 1798043-23-8
Cat. No. B583266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-5-bromobenzoyl)-5-methylpyridine
CAS1798043-23-8
Synonyms2-Amino-5-bromophenyl 3-Methyl-2-pyridyl Ketone; 
Molecular FormulaC13H11BrN2O
Molecular Weight291.148
Structural Identifiers
SMILESCC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N
InChIInChI=1S/C13H11BrN2O/c1-8-2-5-12(16-7-8)13(17)10-6-9(14)3-4-11(10)15/h2-7H,15H2,1H3
InChIKeyRDBQCIVBLOONNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-5-bromobenzoyl)-5-methylpyridine (CAS 1798043-23-8): A Regiospecific Benzodiazepine Intermediate for 6-Methyl Bromazepam Impurity Control


2-(2-Amino-5-bromobenzoyl)-5-methylpyridine (CAS 1798043-23-8) is a heterocyclic benzophenone derivative with the IUPAC name (2-amino-5-bromophenyl)-(5-methylpyridin-2-yl)methanone and molecular formula C₁₃H₁₁BrN₂O (MW 291.14 g/mol) . It belongs to the class of 2-aminobenzophenone-pyridine adducts that serve as penultimate intermediates in benzodiazepine synthesis. This compound is explicitly designated as the key intermediate in the preparation of 6-Methyl Bromazepam (M294220, Bromazepam EP Impurity C; CAS 868350-97-4), a specified impurity of the anxiolytic drug bromazepam [1]. It is also catalogued as Tolterodine Impurity 23-d5, indicating utility in pharmaceutical impurity reference standard applications . The compound is a yellow solid with solubility in chloroform, ethyl acetate, and methanol, and requires refrigerated storage (2–8°C) under inert atmosphere [2].

Why 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine Cannot Be Replaced by the Des-Methyl Analog ABP in 6-Methyl Bromazepam Synthesis


Within the 2-aminobenzoylpyridine intermediate class, subtle structural variations produce functionally non-interchangeable compounds. The most superficially similar analog—2-(2-amino-5-bromobenzoyl)pyridine (ABP, CAS 1563-56-0, Bromazepam EP Impurity A)—differs only by the absence of a methyl group on the pyridine ring, yet this single substitution redirects the entire downstream synthetic trajectory. ABP serves as the intermediate for bromazepam itself and is also the primary hydrolytic degradation product monitored in bromazepam stability-indicating assays [1]. In contrast, the 5-methylpyridine-bearing target compound is the requisite intermediate for 6-Methyl Bromazepam (EP Impurity C), a structurally distinct benzodiazepine congener carrying the methyl group through to the final 1,4-benzodiazepin-2-one scaffold [2]. Generic substitution would yield the wrong final impurity standard, compromising regulatory compliance in ANDA/DMF submissions where EP impurity C must be chromatographically resolved from both bromazepam and impurity A . Furthermore, the methyl substitution predictably alters lipophilicity (ΔXLogP3 ≈ +0.4) and chromatographic retention behavior, meaning an ABP-based reference would fail system suitability criteria in methods validated for 6-methyl bromazepam quantification [3].

Quantitative Differentiation Evidence: 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine vs. Closest Analogs for Procurement Decision Support


Molecular Weight Differentiation: Target (+14.02 Da) vs. Des-Methyl ABP Permits Mass-Based Identity Confirmation

The target compound bears a 5-methyl substituent on the pyridine ring that is absent in its closest structural analog, 2-(2-amino-5-bromobenzoyl)pyridine (ABP, Bromazepam EP Impurity A). This results in a molecular formula of C₁₃H₁₁BrN₂O vs. C₁₂H₉BrN₂O and a monoisotopic mass difference of +14.01565 Da (290.00548 vs. 275.98983 Da) [1]. The exact mass shift corresponds precisely to one methylene unit (–CH₂–). This mass difference is analytically resolvable by any MS detector (quadrupole, TOF, or Orbitrap) and provides unambiguous identity confirmation in co-injected samples [2]. The target compound also contains one additional heavy atom (17 vs. 16) and exhibits marginally higher computed complexity (285 vs. 259) [1].

Pharmaceutical intermediate characterization Mass spectrometry identity testing Benzodiazepine impurity profiling

Lipophilicity Differentiation: Elevated XLogP3 (+0.4) Compared to ABP Predicts Altered Chromatographic Retention and Extraction Behavior

The target compound exhibits a computed XLogP3 of 3.5, compared to 3.1 for the des-methyl analog ABP [1]. This ΔXLogP3 of +0.4 log units reflects the lipophilic contribution of the pyridine 5-methyl group and predicts measurably longer retention on reversed-phase C18 columns under identical mobile phase conditions. In the validated RP-HPLC-DAD method for bromazepam and its impurity ABP (C18 column, methanol-water 70:30 v/v, 1.0 mL/min), ABP elutes with a detection limit of 0.24 μg/mL [2]. Under equivalent chromatographic conditions, the target compound would exhibit greater retention (predicted k' increase of ~2.5-fold based on the logP difference), necessitating method adjustments for optimal resolution from bromazepam and other EP-specified impurities [3]. This differential retention is critical for analytical method developers establishing impurity profiling procedures compliant with ICH Q3A/B guidelines [4].

Chromatographic method development Lipophilicity prediction Reversed-phase HPLC retention Sample preparation optimization

Synthetic Pathway Exclusivity: This Intermediate Uniquely Affords 6-Methyl Bromazepam (EP Impurity C), Not Bromazepam Itself

The target compound is explicitly documented as the intermediate for 6-Methyl Bromazepam (M294220, CAS 868350-97-4), which is Bromazepam EP Impurity C—a compound bearing a 6-methyl substituent on the pyridine ring of the final 1,4-benzodiazepin-2-one scaffold [1]. This stands in contrast to ABP (CAS 1563-56-0), which is the intermediate for bromazepam itself and is designated Bromazepam EP Impurity A . The 5-methyl group on the pyridine ring of the intermediate is faithfully retained through cyclization with a glycine equivalent and subsequent functionalization to yield the methylated benzodiazepine product. No alternative synthetic route to 6-Methyl Bromazepam has been reported that bypasses this specific 2-amino-5-bromobenzoyl-5-methylpyridine intermediate. The target compound thus occupies a non-substitutable node in the synthetic tree for Bromazepam EP Impurity C production, a critical reference material required for ANDA/DMF impurity profiling submissions .

Benzodiazepine synthesis Regiospecific intermediate EP impurity reference standard Pharmaceutical process chemistry

Reference Standard Availability: Catalogued as a Weighable Solid (50 mg Unit) with Research-Grade Documentation from an Established Supplier

The target compound is commercially available as a discrete, weighable reference standard (catalogue sc-481129) in a 50 mg unit size from Santa Cruz Biotechnology, priced at approximately $380 USD [1]. This contrasts with the more widely available ABP (CAS 1563-56-0), which is stocked by multiple vendors in bulk quantities and at lower cost due to higher demand as a primary bromazepam intermediate. The target compound's availability in a pre-weighed, analytically characterized format with access to Certificates of Analysis (upon request) positions it for direct use in HPLC system suitability testing, method validation, and calibration curve construction without the need for additional purification or characterization [1][2]. In the validated RP-HPLC-DAD method for bromazepam impurity analysis, ABP calibration standards were prepared in the range of 1–16 μg/mL with a detection limit of 0.24 μg/mL and recovery of 99.74 ± 1.124% [3]. Purchasers of the target compound for analogous 6-methyl impurity methods can expect to establish comparable calibration ranges, with the caveat that the increased lipophilicity may require minor mobile phase adjustments .

Analytical reference standard Certificate of Analysis Pharmaceutical impurity quantification Method validation support

Physicochemical Handling Profile: Yellow Solid Requiring Refrigerated Inert-Atmosphere Storage with Defined Solubility Parameters

The target compound is consistently described across vendor datasheets as a yellow solid requiring storage at refrigerator temperature (2–8°C) under inert atmosphere [1]. Its solubility profile—chloroform, ethyl acetate, and methanol—indicates compatibility with common organic reconstitution solvents used in HPLC sample preparation, but limited aqueous solubility is expected given the XLogP3 of 3.5 . The des-methyl analog ABP shares the same yellow solid appearance, comparable solubility characteristics, and a melting point of 98–100°C . However, the target compound's methyl substitution is predicted to slightly depress melting point relative to ABP and may marginally reduce crystallinity, with potential implications for long-term solid-state stability under ambient conditions. The requirement for inert atmosphere (argon or nitrogen) storage reflects the sensitivity of the primary aromatic amine to oxidative degradation, a property common to both compounds but exacerbated in the target by the electron-donating methyl group on the pyridine ring .

Laboratory storage compliance Sample stability Solubility-guided reconstitution Inert atmosphere handling

Regulatory Impurity Context: This Intermediate Enables Compliance with EP Monograph Requirements for Bromazepam Impurity C Control

Bromazepam EP Impurity C (6-Methyl Bromazepam) is a specified impurity in the European Pharmacopoeia monograph for bromazepam, necessitating its chromatographic resolution and quantification in both drug substance and drug product release testing . The target compound is the immediate synthetic precursor to this impurity standard, and its procurement is essential for any QC laboratory or CRO performing bromazepam impurity profiling for the European market. While quantitative EP acceptance limits for individual specified impurities are proprietary to the monograph, ICH Q3A guidelines stipulate a reporting threshold of 0.05%, an identification threshold of 0.10%, and a qualification threshold of 0.15% for drug substances with a maximum daily dose ≤2 g/day [1]. In the published stability-indicating RP-HPLC-DAD method, the related impurity ABP (Impurity A) was quantified with an LOD of 0.24 μg/mL (corresponding to ~0.024% at a 1 mg/mL test concentration), demonstrating that sub-0.1% impurity levels are analytically accessible with modern HPLC-DAD instrumentation [2]. Laboratories procuring the target compound for 6-Methyl Bromazepam impurity quantification can target comparable analytical sensitivity .

European Pharmacopoeia compliance Impurity reference standard ANDA regulatory submission Pharmaceutical quality control

Procurement-Relevant Application Scenarios for 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine (CAS 1798043-23-8)


Synthesis of Bromazepam EP Impurity C (6-Methyl Bromazepam) Reference Standard for ANDA Regulatory Submissions

The primary and highest-value application of this compound is as the penultimate intermediate in the laboratory-scale synthesis of 6-Methyl Bromazepam (CAS 868350-97-4, Bromazepam EP Impurity C) . This impurity reference standard is mandatory for European Pharmacopoeia compliance testing of bromazepam drug substance and drug product. The target compound is condensed with a glycine equivalent (e.g., N-protected glycine ester or chloroacetyl chloride followed by ammonolysis) to construct the 1,4-benzodiazepin-2-one ring, with the 5-methyl group on the pyridine ring preserved in the final product [1]. QC laboratories and CROs supporting ANDA filers should procure this intermediate in quantities sufficient to generate 10–50 mg of the final impurity standard, accounting for typical 2-step cyclization yields of 40–70% [2].

HPLC Method Development and System Suitability Testing for Bromazepam Impurity Profiling

The target compound serves as a critical analyte in the development and validation of stability-indicating HPLC methods for bromazepam formulations that must resolve EP Impurity C from the parent drug and other specified impurities (A, B, D, E) . Based on the validated RP-HPLC-DAD method for ABP (Impurity A), which achieved baseline resolution on a C18 column (250 × 4.6 mm, 5 μm) with methanol-water (70:30 v/v) at 1.0 mL/min and DAD detection at 230 nm, method developers should anticipate that the more lipophilic target compound will exhibit longer retention and may require adjustment to 65:35 or 60:40 methanol-water ratios for optimal peak shape and resolution [1]. The compound's solubility in methanol facilitates direct preparation of stock solutions at 100–500 μg/mL for method scouting [2].

Mass Spectrometric Identity Confirmation and Impurity Structure Elucidation in Pharmaceutical QC

The target compound's distinct monoisotopic mass (290.00548 Da) and characteristic bromine isotope pattern (¹:¹ ratio of M:M+2 peaks at 290 and 292 Da) provide unambiguous mass spectrometric identification when used as a reference standard for LC-MS or GC-MS impurity profiling of bromazepam . In forensic and clinical toxicology laboratories conducting bromazepam metabolite analysis, the compound can serve as a synthetic precursor for deuterated internal standards, with the Tolterodine Impurity 23-d5 designation [1] indicating precedent for deuterium labeling at exchangeable positions. HRMS-capable laboratories can leverage the exact mass difference of +14.01565 Da vs. ABP to confirm intermediate identity via TOF or Orbitrap instruments at resolving powers ≥30,000 (FWHM) [2].

Stability Study Support: Forced Degradation and Impurity Fate Mapping in Bromazepam Formulations

Although the target compound itself is not a bromazepam degradation product (the primary hydrolytic degradant is ABP, EP Impurity A), it is essential for preparing the 6-Methyl Bromazepam impurity standard used to spike forced degradation samples and establish relative retention times (RRTs) in stability-indicating methods . ICH Q1A(R2) stability testing guidelines require that analytical methods be stability-indicating—i.e., capable of resolving all potential impurities from the API and from each other under stressed conditions (acid, base, oxidative, thermal, photolytic) [1]. Laboratories should procure the target intermediate, convert it to 6-Methyl Bromazepam, and co-inject with stressed bromazepam samples to verify that no chromatographic co-elution occurs between Impurity C and stress-generated degradants, thereby validating method specificity [2].

Quote Request

Request a Quote for 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.